3-formylphenyl 3-phenoxypropanoate, AldrichCPR
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Overview
Description
3-formylphenyl 3-phenoxypropanoate, AldrichCPR, is an organic compound with the empirical formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is part of the AldrichCPR collection, which includes unique chemicals provided by Sigma-Aldrich for early discovery research . It is a solid compound with a specific structure that includes a formyl group and a phenoxypropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylphenyl 3-phenoxypropanoate typically involves the esterification of 3-formylphenol with 3-phenoxypropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 3-formylphenyl 3-phenoxypropanoate are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to ensure efficient mixing and reaction rates, followed by purification steps such as distillation or crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-formylphenyl 3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-carboxyphenyl 3-phenoxypropanoate.
Reduction: 3-hydroxymethylphenyl 3-phenoxypropanoate.
Substitution: 3-formylphenyl 3-(substituted)propanoate, where the phenoxy group is replaced by the nucleophile.
Scientific Research Applications
3-formylphenyl 3-phenoxypropanoate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-formylphenyl 3-phenoxypropanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-formylphenyl 3-phenylpropanoate: Similar structure but with a phenyl group instead of a phenoxy group.
3-formylphenyl acetate: Contains a formyl group and an acetate moiety.
3-formylphenyl benzoate: Contains a formyl group and a benzoate moiety.
Uniqueness
3-formylphenyl 3-phenoxypropanoate is unique due to the presence of both a formyl group and a phenoxypropanoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(3-formylphenyl) 3-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-12-13-5-4-8-15(11-13)20-16(18)9-10-19-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLNVTQXHJAAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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